molecular formula C28H26N4O2 B10895553 2-amino-4-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile

2-amino-4-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile

Cat. No.: B10895553
M. Wt: 450.5 g/mol
InChI Key: DGGMWGMRHOXNRN-UHFFFAOYSA-N
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Description

2-AMINO-3,3-DICYANO-4-{4-METHOXY-3-[(4-METHYLPHENOXY)METHYL]PHENYL}-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, methoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-3,3-DICYANO-4-{4-METHOXY-3-[(4-METHYLPHENOXY)METHYL]PHENYL}-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile.

    Cyclization reactions: These reactions form the naphthalene ring structure.

    Functional group modifications: These steps introduce or modify functional groups such as amino, cyano, and methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-3,3-DICYANO-4-{4-METHOXY-3-[(4-METHYLPHENOXY)METHYL]PHENYL}-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield compounds with increased hydrogen content.

Scientific Research Applications

2-AMINO-3,3-DICYANO-4-{4-METHOXY-3-[(4-METHYLPHENOXY)METHYL]PHENYL}-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-AMINO-3,3-DICYANO-4-{4-METHOXY-3-[(4-METHYLPHENOXY)METHYL]PHENYL}-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-4,5-DICYANO-1H-IMIDAZOLE: Shares the dicyano and amino functional groups but differs in the overall structure.

    2-AMINO-1,3-DICYANO-4-METHOXY-4-PHENYL-3-BENZOYLMETHYLCYCLOPENTENE: Similar in having dicyano and methoxy groups but differs in the core structure.

Uniqueness

2-AMINO-3,3-DICYANO-4-{4-METHOXY-3-[(4-METHYLPHENOXY)METHYL]PHENYL}-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE is unique due to its complex structure that combines multiple functional groups, making it a versatile compound for various applications. Its unique structure also allows for specific interactions with molecular targets, which can be advantageous in scientific research and industrial applications.

Properties

Molecular Formula

C28H26N4O2

Molecular Weight

450.5 g/mol

IUPAC Name

2-amino-4-[4-methoxy-3-[(4-methylphenoxy)methyl]phenyl]-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile

InChI

InChI=1S/C28H26N4O2/c1-18-7-10-21(11-8-18)34-15-20-13-19(9-12-25(20)33-2)26-23-6-4-3-5-22(23)24(14-29)27(32)28(26,16-30)17-31/h5,7-13,23,26H,3-4,6,15,32H2,1-2H3

InChI Key

DGGMWGMRHOXNRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C3C4CCCC=C4C(=C(C3(C#N)C#N)N)C#N)OC

Origin of Product

United States

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